molecular formula C11H7F3N2O2 B1407621 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 1795460-19-3

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B1407621
CAS No.: 1795460-19-3
M. Wt: 256.18 g/mol
InChI Key: KPOPVSLUOJEEBR-UHFFFAOYSA-N
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Description

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole is a compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrrole ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

The synthesis of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-5-(trifluoromethyl)benzaldehyde and pyrrole.

    Condensation Reaction: The key step involves a condensation reaction between 2-nitro-5-(trifluoromethyl)benzaldehyde and pyrrole in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Electrophilic Aromatic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, to introduce additional substituents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole has a wide range of scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors, conductive polymers, and liquid crystals.

    Agrochemicals: It is employed in the synthesis of agrochemical agents, such as herbicides and insecticides, due to its ability to interact with specific biological targets in pests and weeds.

    Biological Research: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The nitro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole can be compared with other similar compounds, such as:

    1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-[2-Nitro-5-(trifluoromethyl)phenyl]-2H-pyrrole: This compound features a different substitution pattern on the pyrrole ring, which can affect its electronic properties and interactions with biological targets.

    1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-indole: This compound contains an indole ring instead of a pyrrole ring, which can result in distinct pharmacological properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and trifluoromethyl groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[2-nitro-5-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-4-9(16(17)18)10(7-8)15-5-1-2-6-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOPVSLUOJEEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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